2-Amino-2-methylpentanedioic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpentanedioic acid hydrate is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is known for its role in various biochemical processes and its potential applications in scientific research and industry. Its molecular formula is C6H11NO4, and it is often used in studies related to amino acid metabolism and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-methylpentanedioic acid hydrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylglutaric acid.
Amination Reaction: The key step involves the introduction of an amino group. This can be achieved through reductive amination, where 2-methylglutaric acid is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydration: The final step involves the hydration of the compound to form the hydrate version.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or acylating agents for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted amino acids.
Scientific Research Applications
2-Amino-2-methylpentanedioic acid hydrate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in amino acid metabolism and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-methylpentanedioic acid hydrate involves its interaction with enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing pathways such as the citric acid cycle. The compound’s effects are mediated through its binding to specific molecular targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Glutamic Acid: A closely related amino acid with similar structure but without the methyl group.
Aspartic Acid: Another amino acid with a similar backbone but different side chain.
Uniqueness: 2-Amino-2-methylpentanedioic acid hydrate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group differentiates it from other amino acids, affecting its reactivity and interactions in biochemical pathways.
Properties
Molecular Formula |
C6H13NO5 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-amino-2-methylpentanedioic acid;hydrate |
InChI |
InChI=1S/C6H11NO4.H2O/c1-6(7,5(10)11)3-2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H2 |
InChI Key |
UAHXIVOASZLFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.